molecular formula C26H24FN3O2S B2698415 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline CAS No. 866844-37-3

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline

Cat. No.: B2698415
CAS No.: 866844-37-3
M. Wt: 461.56
InChI Key: PYINQGWDUWFUOL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe phenylsulfonyl group is often introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core .

Scientific Research Applications

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and phenylsulfonyl groups enhances its stability and potential for therapeutic applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c27-21-11-12-24-23(17-21)26(25(18-28-24)33(31,32)22-9-5-2-6-10-22)30-15-13-29(14-16-30)19-20-7-3-1-4-8-20/h1-12,17-18H,13-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYINQGWDUWFUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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